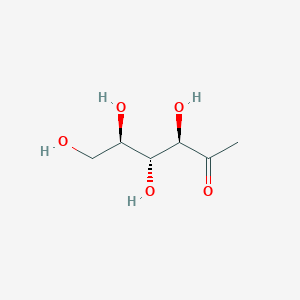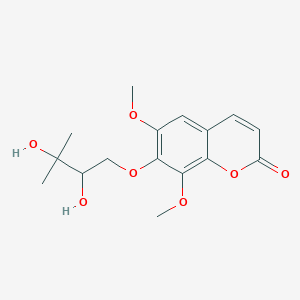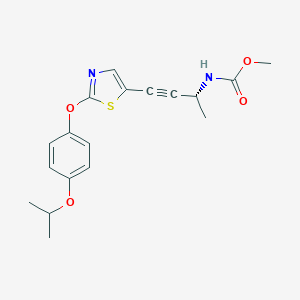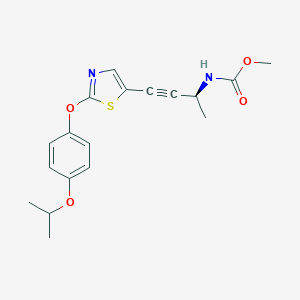![molecular formula C14H24Cl2N6O4 B515719 methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride](/img/structure/B515719.png)
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-3-3 Dimer Ligand is the first ligand targeting the dimerization interface of the 14-3-3ζ adapter protein.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Katritzky et al. (1995) described the conversion of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives, including 2-amino-6-chloro and 2,6-diamino derivatives, which are relevant to the synthesis and reactivity of complex organic compounds like methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride (Katritzky et al., 1995).
Chemical Conjugation and Coupling Agents
- Reddy et al. (2005) developed an efficient synthesis for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, which is a fundamental process in the study of complex chemicals like the one (Reddy et al., 2005).
Reactions with Aminoazole and Aromatic Aldehydes
- Gein et al. (2008) explored reactions of methyl 4-hetaryl-2,4-dioxobutanoates with mixtures of aromatic aldehydes and aminoazoles, which could be relevant to understanding the reaction pathways and interactions of similar complex organic molecules (Gein et al., 2008).
Role in Biological Systems
- Nemet et al. (2006) discussed the role of Methylglyoxal, a compound related to the structure , in various enzymatic and nonenzymatic reactions, and its implications in biological systems (Nemet et al., 2006).
Amino Group Migration and Formation of Novel Amino Acids
- Tsai and Stadtman (1968) described the formation of 3,5-diaminohexanoate, a new basic amino acid intermediate, by migration of an amino group, which can be crucial in understanding the transformations of similar compounds (Tsai and Stadtman, 1968).
Propiedades
Fórmula molecular |
C14H24Cl2N6O4 |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N6O4.2ClH/c1-24-13(23)10(4-2-3-7-15)19-11(21)8-5-6-9(18-8)12(22)20-14(16)17;;/h5-6,10,18H,2-4,7,15H2,1H3,(H,19,21)(H4,16,17,20,22);2*1H/t10-;;/m0../s1 |
Clave InChI |
MQPCTIGSQKJWIE-XRIOVQLTSA-N |
SMILES isomérico |
COC(=O)[C@H](CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
SMILES |
NCCCC[C@@H](C(OC)=O)NC(C1=CC=C(C(NC(N)=N)=O)N1)=O.[H]Cl.[H]Cl |
SMILES canónico |
COC(=O)C(CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
14-3-3 Dimer Ligand |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]pyrazine](/img/structure/B516577.png)





![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)
